molecular formula C6H11NO3S B1620129 N-Acetylhomocysteine CAS No. 7378-21-4

N-Acetylhomocysteine

Cat. No.: B1620129
CAS No.: 7378-21-4
M. Wt: 177.22 g/mol
InChI Key: REYLLNRLWCBKCM-YFKPBYRVSA-N
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Description

N-Acetylhomocysteine is a bio-based compound that has garnered significant interest in various fields of science and industry. It is a derivative of homocysteine, an amino acid that plays a crucial role in the body’s methylation and transsulfuration pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylhomocysteine can be synthesized through the amidification reaction of homocysteine thiolactone with acetic anhydride. This reaction typically occurs in an aqueous medium and requires mild conditions to ensure high yield and purity . Another method involves the anionic ring-opening polymerization of N-acetyl homocysteine thiolactone using benzyl alcohol and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine as the initiating system .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure cost-effectiveness and scalability while maintaining the compound’s purity and functionality .

Chemical Reactions Analysis

Types of Reactions

N-Acetylhomocysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like primary amines. These reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

N-Acetylhomocysteine exerts its effects primarily through its thiol group, which can undergo redox reactions and interact with various molecular targets. It can modulate the activity of enzymes and proteins by forming disulfide bonds or undergoing nucleophilic substitution reactions. These interactions play a crucial role in its antioxidant and therapeutic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetylhomocysteine is unique due to its combination of an acetamido group and a thiolactone ring, which provides it with distinct reactivity and stability. This makes it particularly valuable in polymer chemistry and as a thiolation agent .

Properties

IUPAC Name

(2S)-2-acetamido-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-4(8)7-5(2-3-11)6(9)10/h5,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYLLNRLWCBKCM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7378-21-4
Record name N-Acetylhomocysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007378214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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